molecular formula C11H15BrN2 B3185609 1-(3-Bromophenyl)piperidin-4-amine CAS No. 1179833-02-3

1-(3-Bromophenyl)piperidin-4-amine

Cat. No. B3185609
CAS RN: 1179833-02-3
M. Wt: 255.15 g/mol
InChI Key: OKHLYQNSSYEMLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(3-Bromophenyl)piperidin-4-amine” is a chemical compound with the molecular formula C11H15BrN2 . It is a derivative of piperidine, a six-membered ring with one nitrogen atom . Piperidine derivatives are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Molecular Structure Analysis

The molecular structure of “1-(3-Bromophenyl)piperidin-4-amine” consists of a piperidine ring attached to a bromophenyl group . The InChI code for this compound is 1S/C11H15BrN2/c12-9-1-3-11(4-2-9)14-7-5-10(13)6-8-14/h1-4,10H,5-8,13H2 .


Chemical Reactions Analysis

While the specific chemical reactions involving “1-(3-Bromophenyl)piperidin-4-amine” are not detailed in the retrieved papers, piperidine derivatives are known to participate in a variety of reactions. These include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .


Physical And Chemical Properties Analysis

The molecular weight of “1-(3-Bromophenyl)piperidin-4-amine” is 255.15 . Other physical and chemical properties specific to this compound are not detailed in the retrieved papers.

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “1-(3-Bromophenyl)piperidin-4-amine”, is an important task of modern organic chemistry .

properties

CAS RN

1179833-02-3

Product Name

1-(3-Bromophenyl)piperidin-4-amine

Molecular Formula

C11H15BrN2

Molecular Weight

255.15 g/mol

IUPAC Name

1-(3-bromophenyl)piperidin-4-amine

InChI

InChI=1S/C11H15BrN2/c12-9-2-1-3-11(8-9)14-6-4-10(13)5-7-14/h1-3,8,10H,4-7,13H2

InChI Key

OKHLYQNSSYEMLG-UHFFFAOYSA-N

SMILES

C1CN(CCC1N)C2=CC(=CC=C2)Br

Canonical SMILES

C1CN(CCC1N)C2=CC(=CC=C2)Br

Origin of Product

United States

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